3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalent trimethyl orthoformate . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzimidazole derivative. Industrial production methods often utilize microwave-assisted synthesis to achieve high yields and reduce reaction times .
Chemical Reactions Analysis
3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In medicinal chemistry, benzimidazole derivatives are known for their antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activities . These properties make 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one a promising candidate for drug development and other therapeutic applications.
Mechanism of Action
The mechanism of action of 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit enzymes such as tyrosine-phosphorylation-regulated kinase 1A and nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can be compared with other benzimidazole derivatives, such as 2-aryl benzimidazoles and 4-(1H-benzo[d]imidazol-2-yl)aniline . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable addition to the benzimidazole family of compounds.
Properties
IUPAC Name |
3-benzyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-12-14(11-13-7-3-2-4-8-13)17(22)21-16-10-6-5-9-15(16)20-18(21)19-12/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCOLDWZXTUNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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